![molecular formula C10H13N3O3 B2779829 1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-3-carboxylic acid CAS No. 1603098-08-3](/img/structure/B2779829.png)
1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-3-carboxylic acid
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Overview
Description
“1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-3-carboxylic acid” is a complex organic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidin ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Molecular Structure Analysis
The molecular structure of “1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-3-carboxylic acid” is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-3-carboxylic acid” are likely to be complex and varied. The pyrrolidine ring can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including delta-1 pyrrolidine. For instance:
- Delta-1 pyrrolidine derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG):
- Although specific studies on delta-1 pyrrolidine’s antioxidant effects are limited, indole derivatives in general exhibit antioxidant activity .
- While direct evidence for delta-1 pyrrolidine’s anti-inflammatory effects is scarce, its indole scaffold suggests potential in modulating inflammation .
- Indole derivatives, including delta-1 pyrrolidine, have been investigated for their antitumor activity. However, specific data on this compound are not readily available .
Antiviral Activity
Antitubercular Activity
Antioxidant Properties
Anti-Inflammatory Potential
Anticancer Properties
Cholinesterase Inhibition
Future Directions
The future directions for research on “1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-3-carboxylic acid” could include further exploration of its synthesis, chemical reactions, and potential biological activities. It may also be interesting to investigate its mechanism of action and potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds such as piperidine derivatives have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
It’s worth noting that piperidine derivatives have been found to have a wide range of biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives have been found to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
properties
IUPAC Name |
1-(6-oxo-1H-pyrimidin-4-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-9-4-8(11-6-12-9)13-3-1-2-7(5-13)10(15)16/h4,6-7H,1-3,5H2,(H,15,16)(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHYMLCSLUIQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)NC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-3-carboxylic acid |
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